(2S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-(1H-indol-3-yl)-N-(4-oxotetrahydrofuran-3-yl)propanamide
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Overview
Description
The compound “(2S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-(1H-indol-3-yl)-N-(4-oxotetrahydrofuran-3-yl)propanamide” is a complex organic molecule that features multiple functional groups, including amino, indole, and tetrahydrofuran moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and specific coupling reactions. Typical synthetic routes might involve:
Formation of the Indole Moiety: Starting from an indole derivative, functionalization at specific positions.
Peptide Bond Formation: Using coupling reagents like EDCI or DCC to form amide bonds.
Protection/Deprotection Steps: Using protecting groups like Boc or Fmoc for amino groups.
Final Coupling: Combining the indole and tetrahydrofuran moieties under specific conditions.
Industrial Production Methods
Industrial production might involve optimizing the synthetic route for scalability, including the use of continuous flow reactors, and ensuring high yields and purity through purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction of the amide bonds to amines under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Coupling Reagents: EDCI, DCC
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interaction with biological targets.
Medicine: Potential therapeutic applications due to its structural complexity.
Industry: Use in the synthesis of pharmaceuticals or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-3-(1H-indol-3-yl)propanamide
- (S)-1-amino-1-oxo-3-phenylpropan-2-yl derivatives
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which might confer specific biological activities or chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-(4-oxooxolan-3-yl)amino]-3-phenylpropanamide |
InChI |
InChI=1S/C24H26N4O4/c25-18(11-16-12-27-19-9-5-4-8-17(16)19)24(31)28(21-13-32-14-22(21)29)20(23(26)30)10-15-6-2-1-3-7-15/h1-9,12,18,20-21,27H,10-11,13-14,25H2,(H2,26,30)/t18-,20-,21?/m0/s1 |
InChI Key |
WDVCSNWSALYHKM-WZENJKSDSA-N |
Isomeric SMILES |
C1C(C(=O)CO1)N([C@@H](CC2=CC=CC=C2)C(=O)N)C(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
C1C(C(=O)CO1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
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